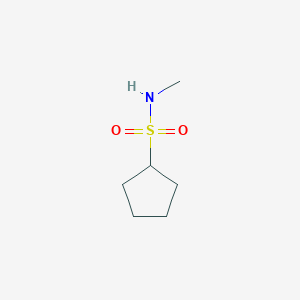
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid
説明
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid, or IPHDP for short, is an organic compound that has been gaining attention in the scientific community for its potential applications in research and development. IPHDP is a member of the acetic acid family and is composed of a six-membered ring system with two oxygen atoms, two nitrogen atoms, and four carbon atoms. It is a white solid at room temperature, and has a melting point of . IPHDP is a relatively new compound, and its properties and applications are still being explored.
作用機序
The mechanism of action of IPHDP is still being studied, but it is believed to involve its ability to bind to and inhibit the activity of enzymes involved in the metabolism of drugs. It is also believed to interact with proteins and other biomolecules, which may play a role in its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPHDP are still being investigated. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it has been shown to interact with proteins and other biomolecules. It is believed that these interactions may play a role in its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
IPHDP has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize and purify. Additionally, it has a low toxicity, making it safe for use in laboratory experiments. The main limitation of IPHDP is that its mechanism of action is still not fully understood, which makes it difficult to predict its effects in different situations.
将来の方向性
There are several potential future directions for research on IPHDP. Further investigation into its mechanism of action is needed in order to better understand its effects on enzymes and proteins. Additionally, further research is needed to explore its potential for use in drug delivery systems and cancer treatments. Additionally, further studies are needed to investigate its potential for use in other areas, such as agriculture and food production. Finally, further research is needed to explore its potential for use in other areas, such as environmental protection and energy production.
科学的研究の応用
IPHDP has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, its ability to interact with proteins and other biomolecules has been studied for possible use in drug delivery systems. IPHDP has also been investigated for its potential to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(5,5-dimethyl-2-oxo-6-propan-2-yl-1,3-diazinan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-6(2)9-11(3,4)7(5-8(14)15)12-10(16)13-9/h6-7,9H,5H2,1-4H3,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUWHVYDITMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(C(NC(=O)N1)CC(=O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)

![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)

![N-[4-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3135507.png)



![1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B3135534.png)
![N'-[(1E)-(4-methoxyphenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B3135537.png)

![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol](/img/structure/B3135543.png)
![1-[3-(2,4-Dimethylphenoxy)propyl]piperazine](/img/structure/B3135556.png)